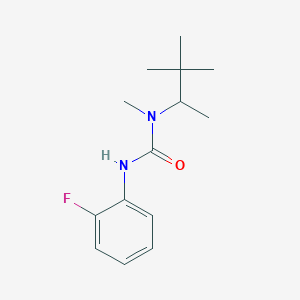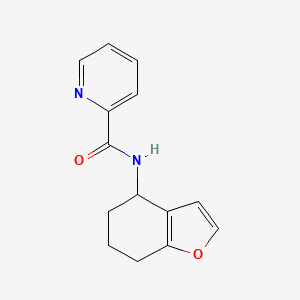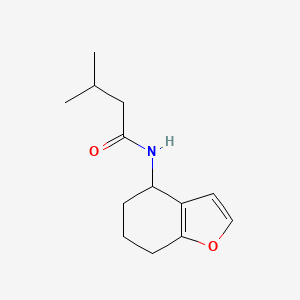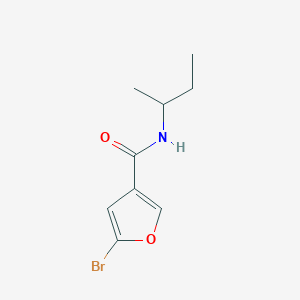
1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurea, also known as Diflubenzuron, is an insecticide that belongs to the benzoylurea family. It is widely used in agriculture and forestry to control pests such as caterpillars, beetles, and mites. Diflubenzuron is a white crystalline powder that is insoluble in water but soluble in organic solvents. It is a relatively safe insecticide that has low toxicity to mammals, birds, and fish.
Mécanisme D'action
1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean works by inhibiting the synthesis of chitin, a component of the insect exoskeleton. Chitin is essential for the growth and development of insects, and its inhibition leads to the disruption of the molting process. 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean targets the enzyme chitin synthase, which is responsible for the synthesis of chitin. The inhibition of chitin synthase leads to the disruption of the molting process, causing the death of the insect.
Biochemical and Physiological Effects
1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean has low toxicity to mammals, birds, and fish. It is relatively safe for humans and animals, and it does not accumulate in the environment. However, it has been shown to have some negative effects on non-target insects, such as bees and butterflies. 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean can also affect the growth and development of aquatic organisms, such as crustaceans and mollusks.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean is a widely used insecticide that has been extensively studied for its insecticidal properties. It is effective against a wide range of pests and has low toxicity to mammals, birds, and fish. However, it has some limitations for lab experiments. 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean can affect the growth and development of non-target insects, which can affect the results of experiments. It can also have negative effects on aquatic organisms, which can limit its use in aquatic experiments.
Orientations Futures
There are several future directions for the research on 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean. One direction is to study the effects of 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean on non-target insects, such as bees and butterflies. Another direction is to study the effects of 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean on aquatic organisms, such as crustaceans and mollusks. Additionally, research can be done to develop new formulations of 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean that are more effective and have less negative effects on non-target organisms. Finally, research can be done to develop new insecticides that have similar properties to 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean but are less harmful to the environment.
Méthodes De Synthèse
The synthesis of 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean involves the reaction of 2,6-difluorobenzamide with 3,3-dimethylbutan-2-amine and methyl isocyanate. The reaction takes place under mild conditions and yields a high purity product. The synthesis of 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean is a well-established process that has been optimized for commercial production.
Applications De Recherche Scientifique
1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including Lepidoptera, Coleoptera, and Acarina. 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean works by inhibiting chitin synthesis, which is essential for the growth and development of insects. Chitin is a major component of the exoskeleton of insects, and its inhibition leads to the disruption of the molting process, causing the death of the insect.
Propriétés
IUPAC Name |
1-(3,3-dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O/c1-10(14(2,3)4)17(5)13(18)16-12-9-7-6-8-11(12)15/h6-10H,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFKCWRZRSXTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494280.png)

![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)

![1-[1-(Oxolan-2-yl)ethyl]-3-phenylurea](/img/structure/B7494317.png)
![1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7494323.png)

![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494341.png)

